molecular formula C25H30O5 B12327253 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12327253
M. Wt: 410.5 g/mol
InChI Key: IOHJVPGDAXWGMA-ZLPWFSPMSA-N
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Description

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, including the formation of the chromenone core and subsequent functionalization. Key steps often include Diels-Alder reactions, oxidation, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and flavonoids, which share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its unique combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C25H30O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21(28)23-24(29)19(12-30-25(22)23)15-5-7-16(26)8-6-15/h5-8,10,12,17-18,20-23,25-28H,1,4,9,11H2,2-3H3/t17-,18+,20?,21?,22?,23?,25?/m0/s1

InChI Key

IOHJVPGDAXWGMA-ZLPWFSPMSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2C(CC(C3C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2C(CC(C3C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O

Origin of Product

United States

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